H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate
CAS No.: 202739-41-1
VCID: VC11667849
Molecular Formula: C44H57F3N11O16P
Molecular Weight: 1084.0 g/mol
* For research use only. Not for human or veterinary use.

Description |
H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate is a synthetic peptide compound that has gained significant attention in biochemical research due to its unique properties and applications. This compound is specifically designed as a chromogenic substrate for Pin1, an essential peptidyl-prolyl isomerase (PPIase) involved in cell cycle regulation and mitotic processes . Applications in Biochemical ResearchH-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate serves as a valuable tool in various biochemical studies:
Role in Drug DevelopmentThis compound plays a significant role in the design of peptide-based therapeutics:
Diagnostic ApplicationsH-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate is utilized in the development of diagnostic assays:
Neuroscience ApplicationsThe compound is applied in neuroscience research:
Research FindingsRecent studies highlight the importance of H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate in understanding enzyme kinetics and developing targeted therapies. Its role in Pin1 activity is crucial for studying mitotic processes and potential therapeutic interventions . |
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CAS No. | 202739-41-1 |
Product Name | H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate |
Molecular Formula | C44H57F3N11O16P |
Molecular Weight | 1084.0 g/mol |
IUPAC Name | [(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl] dihydrogen phosphate;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C42H56N11O14P.C2HF3O2/c1-24(54)35(43)40(60)50-32(21-25-7-3-2-4-8-25)37(57)49-31(22-26-11-17-29(55)18-12-26)38(58)51-33(23-67-68(64,65)66)41(61)52-20-6-10-34(52)39(59)48-30(9-5-19-46-42(44)45)36(56)47-27-13-15-28(16-14-27)53(62)63;3-2(4,5)1(6)7/h2-4,7-8,11-18,24,30-35,54-55H,5-6,9-10,19-23,43H2,1H3,(H,47,56)(H,48,59)(H,49,57)(H,50,60)(H,51,58)(H4,44,45,46)(H2,64,65,66);(H,6,7)/t24-,30+,31+,32+,33+,34+,35+;/m1./s1 |
Standard InChIKey | YSHLSTAYZSZTRK-PNAPMIHMSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])N)O.C(=O)(C(F)(F)F)O |
SMILES | CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(COP(=O)(O)O)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES | CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(COP(=O)(O)O)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])N)O.C(=O)(C(F)(F)F)O |
PubChem Compound | 145707548 |
Last Modified | Nov 23 2023 |
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